5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
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Overview
Description
5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as CMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the anti-malarial drug chloroquine, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of autophagy and lysosomal function. This leads to the accumulation of damaged proteins and organelles within cells, which can trigger apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses, including the Zika virus and the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, including further investigation of its anti-tumor and neuroprotective effects, as well as its potential applications in the treatment of viral infections. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves several steps, starting with the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 4-chloro-2-methoxyphenylboronic acid. This reaction yields the intermediate compound 4-chloro-2-methoxy-5-((8-methoxyquinolin-2-yl)methylene)phenylboronic acid, which is then reacted with acetic anhydride to produce this compound.
Scientific Research Applications
5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer research and neurology. In cancer research, this compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell growth. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
[5-chloro-2-methoxy-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-13(24)27-20-12-17(22)15(11-19(20)26-3)8-10-16-9-7-14-5-4-6-18(25-2)21(14)23-16/h4-12H,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWWHJZXAGBHV-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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